molecular formula C10H14N4O4 B10954812 1-(morpholin-4-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

1-(morpholin-4-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10954812
M. Wt: 254.24 g/mol
InChI Key: ASEDPGASQWKJSF-UHFFFAOYSA-N
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Description

1-MORPHOLINO-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound that features a morpholine ring, a nitro-substituted pyrazole ring, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-MORPHOLINO-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Attachment of the Propanone Backbone: The nitrated pyrazole is reacted with a suitable halogenated ketone to form the propanone backbone.

    Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the halogenated intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-MORPHOLINO-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Nitroso derivatives, higher oxidation state compounds.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

1-MORPHOLINO-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-MORPHOLINO-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-MORPHOLINO-3-(4-NITROPHENYL)-1-PROPANONE: Similar structure but with a phenyl ring instead of a pyrazole ring.

    1-MORPHOLINO-3-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-MORPHOLINO-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both a nitro-substituted pyrazole ring and a morpholine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

1-morpholin-4-yl-3-(4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C10H14N4O4/c15-10(12-3-5-18-6-4-12)1-2-13-8-9(7-11-13)14(16)17/h7-8H,1-6H2

InChI Key

ASEDPGASQWKJSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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